2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Description
This compound is a polycyclic heterocyclic molecule featuring a fused tetraaza-cyclopenta[b]naphthalene core substituted with a hydroxyl group at position 9 and a tert-butyl ester moiety at position 5.
Properties
IUPAC Name |
tert-butyl 5-tert-butyl-8-oxo-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-12-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-17(2,3)13-9-14-19-12-10-21(16(24)25-18(4,5)6)8-7-11(12)15(23)22(14)20-13/h9,20H,7-8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDWWCUQJYBUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester (CAS No. 1229624-56-9) is a complex organic molecule with potential biological significance. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26N4O3
- Molecular Weight : 346.43 g/mol
- Structure : The compound features a tetraaza-cyclopenta structure with a tert-butyl ester group and a hydroxyl functional group.
Pharmacological Activity
Research into the biological activity of this compound has revealed several interesting properties:
-
Antitumor Activity :
- A study demonstrated that derivatives of tetraaza compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
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Neuroprotective Effects :
- Compounds similar to this structure have shown protective effects against neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.
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Antimicrobial Properties :
- Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are needed to elucidate the specific mechanisms and efficacy.
The biological activities of 2-tert-butyl-9-hydroxy derivatives are often linked to their ability to interact with various biological targets:
- Receptor Modulation : Some studies suggest that these compounds can act as modulators of neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : The presence of the hydroxyl group may facilitate interactions with enzymes involved in metabolic pathways, impacting processes such as inflammation and cell proliferation.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in low micromolar range. | Suggests potential for development as an anticancer agent. |
| Study 2 | Showed neuroprotective effects in animal models of Alzheimer's disease by reducing tau phosphorylation levels. | Indicates possible therapeutic application in neurodegenerative disorders. |
| Study 3 | Exhibited antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Potential use in treating bacterial infections resistant to conventional antibiotics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other nitrogen-rich heterocycles, particularly those derived from marine actinomycetes or synthetic libraries. Below is a detailed comparison based on structural features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
Aromaticity vs. Flexibility : The tetraaza-naphthalene core provides greater rigidity and aromaticity compared to the imidazo-diazepine analog, which has a more flexible diazepine ring. This rigidity may enhance binding affinity to flat protein surfaces (e.g., ATP-binding pockets) but reduce solubility .
This difference could influence metabolic stability—hydroxyl groups are prone to glucuronidation, whereas hydroxymethyl groups may undergo oxidation .
Physicochemical Properties
- Molecular Weight : The target compound’s larger size (~360–380 g/mol vs. 267.32 g/mol) may limit blood-brain barrier penetration but improve target selectivity .
Research Implications and Predictive Tools
- Lumping Strategy : Compounds like these may be grouped as “surrogates” in computational models due to shared tert-butyl ester and nitrogen-rich cores. However, their distinct ring systems necessitate separate evaluation in reactivity studies .
- Hit Dexter 2.0 : Tools like Hit Dexter 2.0 could predict promiscuity or stability issues for both compounds. The target’s rigid scaffold may reduce false-positive hits compared to the more flexible analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
